molecular formula C8H8FNOS B3040764 3-Fluoro-4-(methylthio)benzamide CAS No. 238742-81-9

3-Fluoro-4-(methylthio)benzamide

Cat. No.: B3040764
CAS No.: 238742-81-9
M. Wt: 185.22 g/mol
InChI Key: ZZKRQQWAYVQCCF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)benzamide is an organic compound with the molecular formula C8H8FNS. It is a benzamide derivative where the benzene ring is substituted with a fluorine atom at the third position and a methylthio group at the fourth position. This compound is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methylthio)benzamide can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-nitrobenzoic acid with methylthiol in the presence of a reducing agent such as iron powder or tin chloride. The resulting 3-fluoro-4-(methylthio)benzoic acid is then converted to the benzamide derivative through an amide formation reaction using reagents like thionyl chloride and ammonia.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as iron powder or tin chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, tin chloride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-Fluoro-4-(methylthio)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylthio group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(methylsulfonyl)benzamide: Similar structure but with a sulfonyl group instead of a methylthio group.

    3-Fluoro-4-(methylamino)benzamide: Similar structure but with a methylamino group instead of a methylthio group.

Uniqueness

3-Fluoro-4-(methylthio)benzamide is unique due to the presence of both a fluorine atom and a methylthio group, which confer specific chemical and biological properties. These functional groups influence its reactivity and interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

3-fluoro-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNOS/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKRQQWAYVQCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302912
Record name 3-Fluoro-4-(methylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238742-81-9
Record name 3-Fluoro-4-(methylthio)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238742-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(methylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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